molecular formula C7H9ClO2 B12634710 Methyl 6-chlorohexa-2,4-dienoate CAS No. 921617-36-9

Methyl 6-chlorohexa-2,4-dienoate

Cat. No.: B12634710
CAS No.: 921617-36-9
M. Wt: 160.60 g/mol
InChI Key: PDHNPNKYUZJWKH-UHFFFAOYSA-N
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Description

Methyl 6-chlorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO2 It is a chlorinated derivative of hexa-2,4-dienoate, characterized by the presence of a chlorine atom at the sixth position of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chlorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the chlorination of methyl hexa-2,4-dienoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the sixth position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield methyl 6-hydroxyhexa-2,4-dienoate, while addition of hydrogen halides can produce methyl 6-halohexa-2,4-dienoate .

Scientific Research Applications

Methyl 6-chlorohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chlorohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxyhexa-2,4-dienoate
  • Methyl 6-bromohexa-2,4-dienoate
  • Ethyl 6-chlorohexa-2,4-dienoate

Uniqueness

Methyl 6-chlorohexa-2,4-dienoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.

Biological Activity

Methyl 6-chlorohexa-2,4-dienoate (C₇H₈ClO₂) is a chemical compound characterized by its unique structure, which includes a chloro substituent and a conjugated diene system. This structural configuration contributes to its diverse biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its reactivity, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chloro group at the sixth carbon of a hexa-2,4-dienoate chain. This configuration enhances its reactivity due to the presence of double bonds and the electron-withdrawing nature of the chlorine atom. The compound can be synthesized through various methods, which may influence its biological activity depending on the synthetic route employed.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding potential pathways in synthetic chemistry and biological systems. The compound's unique halogenation pattern and conjugated diene system suggest that it may participate in Michael addition reactions or other nucleophilic attacks, which could lead to the formation of biologically active derivatives.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. The following table summarizes these comparisons:

Compound Name Structural Features Unique Characteristics
Methyl hexa-2,4-dienoateNo chlorine substituent; contains only double bondsMore reactive due to lack of steric hindrance
Ethyl 2-bromohexa-2,4-dienoateBromine substituent instead of chlorineDifferent reactivity profile due to bromine
Methyl 6-hydroxyhexa-2,4-dienoateHydroxy group at position sixPotential for hydrogen bonding interactions
Methyl 6-oxohexa-2,4-dienoateCarbonyl group at position sixIncreased polarity and potential reactivity

The comparative analysis indicates that the presence of different substituents (such as bromine or hydroxyl groups) significantly alters the biological activity and reactivity of these compounds.

Case Studies

While specific case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance:

  • Antioxidant Activity Study : A study evaluating the antioxidant capacity of similar dienoates revealed that compounds with conjugated double bonds effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anticancer Activity Investigation : Research focusing on brominated analogs indicated that halogenated compounds often exhibit enhanced cytotoxicity against various cancer cell lines. This suggests that this compound may also possess similar properties worth exploring.

Properties

CAS No.

921617-36-9

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

methyl 6-chlorohexa-2,4-dienoate

InChI

InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3

InChI Key

PDHNPNKYUZJWKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CCCl

Origin of Product

United States

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